N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenoxyacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications . The structure of this compound includes multiple phenoxy and acetamido groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strong electron-attracting groups and basic nucleophilic reagents . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions to form the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE can be compared with other phenoxy derivatives, such as:
Phenoxymethylpenicillin: Known for its antibiotic properties and used in the treatment of bacterial infections.
Phenoxyacetic acid: Used as a herbicide and plant growth regulator.
The uniqueness of 2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE lies in its complex structure and potential therapeutic applications, which distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C28H24N2O6S |
---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
2-phenoxy-N-[3-[3-[(2-phenoxyacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C28H24N2O6S/c31-27(19-35-23-11-3-1-4-12-23)29-21-9-7-15-25(17-21)37(33,34)26-16-8-10-22(18-26)30-28(32)20-36-24-13-5-2-6-14-24/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChI-Schlüssel |
VBKFHLZTQQMGIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.